molecular formula C16H21N3O4 B1398054 tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 912971-25-6

tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1398054
M. Wt: 319.36 g/mol
InChI Key: IKBOITYVVUJGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (TBAPNC) is an organic compound that is used in a variety of scientific research applications. It has been used in the synthesis of various compounds and in the study of biochemical and physiological effects. TBAPNC is a versatile compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 5-methyl-3-(3-nitrophenyl)-1,3-dihydropyridine-2-one (MNDO) and 5-methyl-3-((3-nitrophenyl)methyl)-1,3-dihydropyridine-2-one (MNDOM). tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has also been used in the study of biochemical and physiological effects. It has been used to study the effects of nitric oxide on the cardiovascular system, as well as the effects of nitric oxide on inflammation and wound healing.

Mechanism Of Action

Tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate acts as a nitric oxide donor, releasing nitric oxide in aqueous solution. Nitric oxide is a key molecule in the regulation of various physiological processes, such as vascular tone and platelet aggregation. Nitric oxide is also involved in the regulation of inflammation and wound healing. tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate releases nitric oxide in aqueous solution, which can then be used to study the effects of nitric oxide on various physiological processes.

Biochemical And Physiological Effects

The release of nitric oxide by tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been studied in various contexts. It has been shown to have anti-inflammatory effects in vitro, as well as anti-platelet aggregation effects. It has also been shown to have a vasodilatory effect on the cardiovascular system, which can be beneficial in the management of hypertension. tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has also been shown to have a protective effect on the kidneys, as well as a protective effect on the liver.

Advantages And Limitations For Lab Experiments

The use of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It also has a relatively long shelf life, making it an ideal compound for long-term experiments. Furthermore, it is a relatively safe compound, with no known toxicity or adverse effects.
However, there are some limitations to the use of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate in laboratory experiments. It is not very soluble in water, making it difficult to use in certain experiments. Furthermore, it can be difficult to accurately measure the amount of nitric oxide released by tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, as the release is dependent on the pH of the solution.

Future Directions

There are several potential future directions for the use of tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate. It could be used in the development of new drugs or therapies for the treatment of hypertension. It could also be used in the development of new drugs or therapies for the treatment of inflammation and wound healing. Furthermore, it could be used to study the effects of nitric oxide on other physiological processes, such as metabolism and cell signaling. Finally, it could be used in the development of new compounds for the synthesis of other organic compounds.

properties

IUPAC Name

tert-butyl 4-(4-amino-3-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(20)18-8-6-11(7-9-18)12-4-5-13(17)14(10-12)19(21)22/h4-6,10H,7-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBOITYVVUJGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Synthesis routes and methods

Procedure details

To a degassed mixture of 4-bromo-2-nitroaniline (1 g, 4.6 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.42 g, 4.6 mmol), tripotassium phosphate trihydrate (3.9 g, 14.64 mmol) in dioxane and water (30 mL, 8:1) was added Pd(dppf)2Cl2 (337 g, 0.46 mmol). The mixture was refluxed at 110° C. for 3 hours. Filtration and concentration gave crude product, which was purified by silica gel column chromatography to afford the title compound (1.1 g, yield: 75%). MS (ESI): 320 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
337 g
Type
catalyst
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Ullah - Journal of Enzyme Inhibition and Medicinal Chemistry, 2014 - Taylor & Francis
A series of new 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones have been synthesized and evaluated for dual D 2 and 5-HT 1A receptor binding affinities. The …
Number of citations: 11 www.tandfonline.com

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